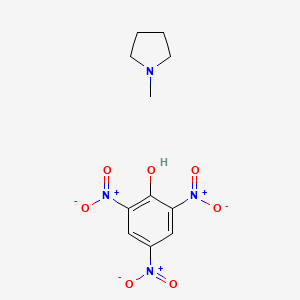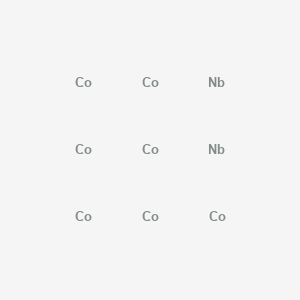
Cobalt;niobium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt-niobium compounds are intermetallic compounds formed by the combination of cobalt and niobium. These compounds are known for their unique properties, such as high melting points, excellent mechanical strength, and resistance to oxidation and corrosion. They are used in various high-temperature and high-strength applications, including superalloys and advanced materials for aerospace and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt-niobium compounds can be synthesized through various methods, including solid-state reactions, co-precipitation, and hydrothermal synthesis. One common method involves the reaction of cobalt and niobium powders at high temperatures in an inert atmosphere. The reaction conditions typically include temperatures ranging from 900°C to 1100°C and the use of a reducing agent to prevent oxidation .
Industrial Production Methods
In industrial settings, cobalt-niobium compounds are often produced using powder metallurgy techniques. This involves mixing cobalt and niobium powders, compacting them into a desired shape, and then sintering the compacted material at high temperatures. This method allows for the production of complex shapes and high-density materials .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and niobium and the reaction conditions.
Common Reagents and Conditions
Oxidation: Cobalt-niobium compounds can be oxidized using oxygen or air at elevated temperatures. The oxidation process typically forms cobalt oxide and niobium oxide.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents at high temperatures to produce metallic cobalt and niobium.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
Oxidation: Cobalt oxide (CoO) and niobium oxide (Nb2O5)
Reduction: Metallic cobalt (Co) and niobium (Nb)
Substitution: Various substituted cobalt-niobium compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Cobalt-niobium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Mecanismo De Acción
The mechanism of action of cobalt-niobium compounds depends on their specific application. In catalytic applications, the compounds act as active sites for chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved vary depending on the specific reaction and conditions. For example, in oxidation reactions, cobalt-niobium compounds can activate oxygen molecules, promoting the formation of reactive oxygen species that drive the reaction .
Comparación Con Compuestos Similares
Cobalt-niobium compounds can be compared with other similar intermetallic compounds, such as cobalt-tantalum and cobalt-molybdenum compounds. These compounds share some similarities, such as high melting points and mechanical strength, but also have unique properties that make them suitable for specific applications.
Cobalt-Tantalum: Similar to cobalt-niobium, cobalt-tantalum compounds are used in high-temperature applications and superalloys.
Cobalt-Molybdenum: Cobalt-molybdenum compounds are known for their catalytic properties, particularly in hydrodesulfurization reactions.
Conclusion
Cobalt-niobium compounds are versatile materials with a wide range of applications in chemistry, biology, medicine, and industry. Their unique properties, such as high melting points, mechanical strength, and resistance to oxidation and corrosion, make them valuable in various high-performance applications. Ongoing research continues to explore new synthetic methods, reaction mechanisms, and applications for these compounds.
Propiedades
Número CAS |
12526-70-4 |
|---|---|
Fórmula molecular |
Co7Nb2 |
Peso molecular |
598.3451 g/mol |
Nombre IUPAC |
cobalt;niobium |
InChI |
InChI=1S/7Co.2Nb |
Clave InChI |
SCKRSSIIXAXUDU-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Nb].[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


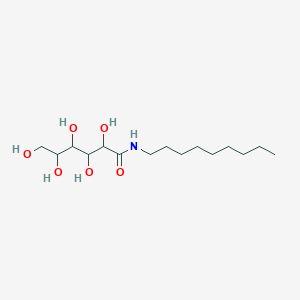

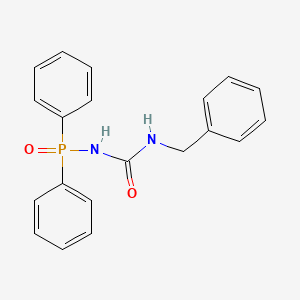
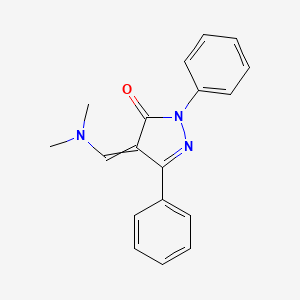
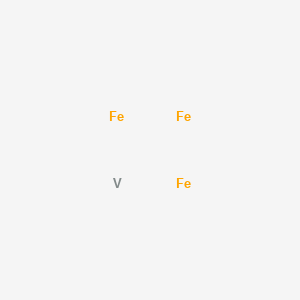
![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)
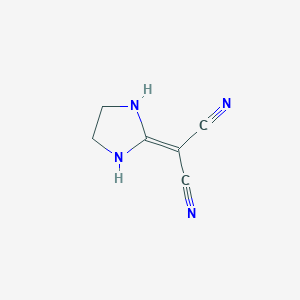

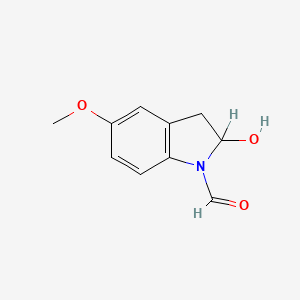

![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)
